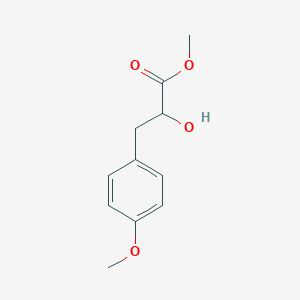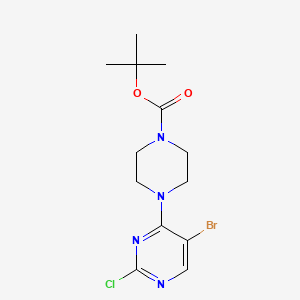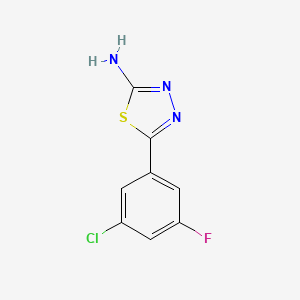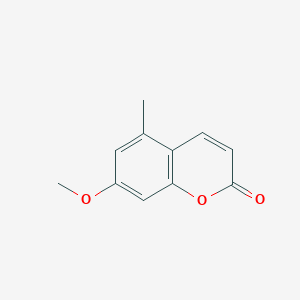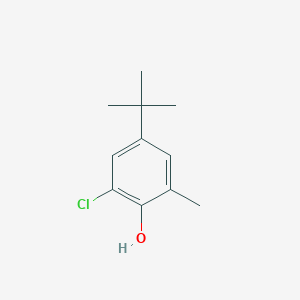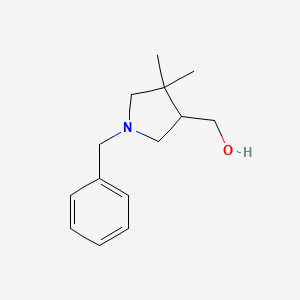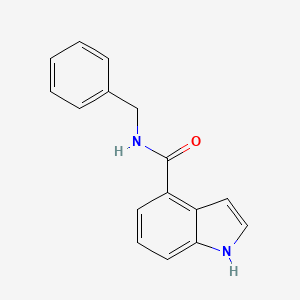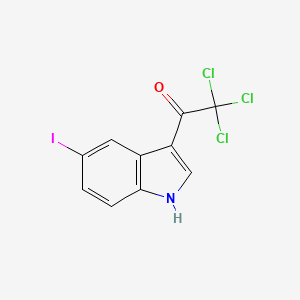
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone is a synthetic organic compound with the molecular formula C10H5Cl3INO and a molecular weight of 388.42 g/mol It is characterized by the presence of a trichloromethyl group and an indole moiety substituted with an iodine atom
Méthodes De Préparation
The synthesis of 2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone typically involves the reaction of 5-iodoindole with trichloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone has several scientific research applications, including:
Biology: The compound’s indole moiety makes it a potential candidate for studying biological processes involving indole derivatives, such as enzyme inhibition and receptor binding studies.
Medicine: Research into its potential therapeutic applications includes exploring its activity against certain diseases or conditions, leveraging its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, through its indole moiety. The trichloromethyl group and iodine atom contribute to its reactivity and binding affinity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone can be compared with other indole derivatives, such as:
2,2,2-Trichloro-1-(5-bromo-3-indolyl)ethanone: Similar structure but with a bromine atom instead of iodine.
2,2,2-Trichloro-1-(5-chloro-3-indolyl)ethanone: Contains a chlorine atom instead of iodine.
2,2,2-Trichloro-1-(5-fluoro-3-indolyl)ethanone: Features a fluorine atom in place of iodine.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the iodine atom imparts distinct properties compared to its halogenated analogs.
Propriétés
Formule moléculaire |
C10H5Cl3INO |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-(5-iodo-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5Cl3INO/c11-10(12,13)9(16)7-4-15-8-2-1-5(14)3-6(7)8/h1-4,15H |
Clé InChI |
VYQLKWSZKJEYPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)C(=CN2)C(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)

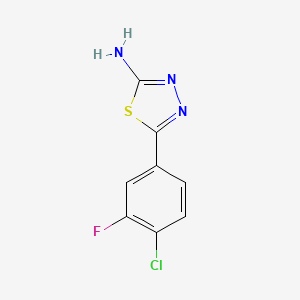
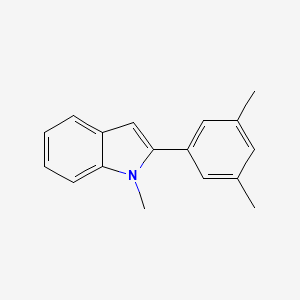
![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)
